molecular formula C20H25NO B1671579 Glemanserin CAS No. 107703-78-6

Glemanserin

Cat. No. B1671579
M. Wt: 295.4 g/mol
InChI Key: AXNGJCOYCMDPQG-UHFFFAOYSA-N
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Description

Glemanserin, also known by its developmental code name MDL-11,939, is a drug that acts as a potent and selective 5-HT 2A receptor antagonist .


Synthesis Analysis

Glemanserin, also known as α-Phenyl-1-(2-phenylethyl)-4-piperidinemethanol, has an empirical formula of C20H25NO . It is synthesized using various chemical reactions, but the exact process is not detailed in the available resources .


Molecular Structure Analysis

Glemanserin resulted in the development of the widely used and even more potent and selective 5-HT 2A receptor antagonist volinanserin (MDL-100,907), which is a fluorinated analogue .


Chemical Reactions Analysis

While the specific chemical reactions involving Glemanserin are not detailed in the available resources, it is known that Glemanserin is a potent and selective antagonist for the serotonin receptor 5-HT2A .

Scientific Research Applications

Glemanserin (developmental code name MDL-11,939) is a drug that acts as a potent and selective 5-HT 2A receptor antagonist . It was the first truly selective 5-HT 2A ligand to be discovered . This discovery led to the development of the widely used and even more potent and selective 5-HT 2A receptor antagonist volinanserin (MDL-100,907) .

  • Specific Scientific Field : Pharmacology and Neuroscience .
  • Summary of the Application : Glemanserin was investigated for the treatment of generalized anxiety disorder . It works by blocking the 5-HT 2A receptors, which are a subtype of the serotonin receptors and are found in the central and peripheral nervous system .
  • Methods of Application or Experimental Procedures : The drug is administered orally . The Ki values, which measure the drug’s affinity for the receptors, are in the low nanomolar range for 5-HT 2A . It has over 100-fold selectivity over 5-HT 2C receptors and low or no affinity for non-5-HT 2 receptors or transporters .
  • Results or Outcomes : Despite its potential, Glemanserin was found to be ineffective in treating generalized anxiety disorder and was not marketed .

properties

IUPAC Name

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNGJCOYCMDPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042624
Record name MDL 11,939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glemanserin

CAS RN

107703-78-6, 132553-86-7
Record name Glemanserin
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Record name Glemanserin [USAN:INN]
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Record name Glemanserin [USAN:INN]
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Record name MDL 11,939
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Record name 107703-78-6
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Record name GLEMANSERIN
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Synthesis routes and methods I

Procedure details

A solution of phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone (0.10 g) in tetrahydrofuran (0.40 g) was added to wet surface-modified adsorbent of Example 10 (1.0 g) in excess aqueous NaOH pH 9.0 (2.0 mL). This mixture was stirred at ambient temperature for 30 minutes. After this, NaBH4 (20 mg) was added and the resulting mixture was stirred at ambient temperature for 16 hours. The liquid phase was then decanted and the adsorbent was washed with tetrahydrofuran in order to quantitatively extract all product from the resin. The tetrahydrofuran washings were combined with liquid phase and analyzed by chiral High Pressure Liquid Chromatography (HPLC) using a Chiracel OD-R column commercially available from Chiral Technologist Incorporation and 1.0M aqueous NaClO4 /acetonitrile (60/40 by volume) as a mobile phase. The product α-phenyl-[1-(2-phenylethyl )]-4-piperidinemethanol of a moderate enantiomeric purity (enantiomeric excess of S (-)=25 percent) was obtained.
Name
phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 10
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of alpha-phenyl-4-piperidinemethanol (1.5 g, 7.8 mmol), 2-bromoethyl benzene (1.1 ml, 8.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol) in dry DMF (20 ml) was heated at 80° C. over the weekend (60 h). The excess DMF was distilled off at reduced pressure and the residue was dissolved in ethyl acetate. The organic phase was washed with H2O (3×100 ml), saturated aqueous NaCl (1×100 ml), dried (MgSO4), filtered and evaporated to give a pale yellow oil which eventually crystallized. After recrystallization from ethyl acetate-hexane, a white crystalline solid was obtained, mp 125°-128° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
HAM Mucke - ASSAY and Drug Development Technologies, 2018 - liebertpub.com
Several approaches that are directed against amyloid plaque deposition, or against the formation of amyloid precursor protein (APP), have been proposed and have been extensively …
Number of citations: 3 www.liebertpub.com
T Isosaka, T Matsuo, T Yamaguchi, K Funabiki… - Cell, 2015 - cell.com
… (B) The effect of IP injection of glemanserin compared with … Stereotaxic injection of glemanserin into the CeA significantly … Therefore, injection of glemanserin is likely to decrease the …
Number of citations: 165 www.cell.com
LA Sorbera, J Silvestre, J Castaner - Drugs of the Future, 1998 - access.portico.org
… A series of structural modifications led to the synthesis of the first selective 5-HT2A antagonist, MDL11939 [I] (glemanserin) (17). Further resolution of the chiral center of MDL-11939 and …
Number of citations: 20 access.portico.org
G Pang, X Wu, X Tao, R Mao, X Liu… - Frontiers in …, 2016 - frontiersin.org
… Glemanserin (MDL 11,939) was clinically investigated for the treatment of generalized anxiety disorder due to its efficacy, safety, as well as the probability to cross the blood-brain …
Number of citations: 34 www.frontiersin.org
HAM Mucke - Pharmaceutical Patent Analyst, 2017 - Future Science
Patent Highlights Mucke translocation [5]. Constant overstimulation of its high-affinity receptor, NTSR1, causes overexpression and activation of EGFRs, rendering tumors more …
Number of citations: 1 www.future-science.com
TA Mestre, M Zurowski, SH Fox - Expert opinion on investigational …, 2013 - Taylor & Francis
… The first highly selective 5-HT2A-R antagonist to be developed was glemanserin, and it was initially studied for generalized anxiety disorder without success Citation[120]. Volinanserin (…
Number of citations: 79 www.tandfonline.com
JJ Sramek, V Zarotsky, NR Cutler - Drugs, 2002 - Springer
… antagonist glemanserin (MDL-11939) was evaluated against placebo in 72 male patients with GAD (DSM III-R criteria). Although all measures showed trends favouring glemanserin, no …
Number of citations: 121 link.springer.com
JP Castellanos, C Woolley, KA Bruno… - Regional Anesthesia & …, 2020 - rapm.bmj.com
… The allodynia and hypersensitivity can be reversed by the selective 5-HT 2A antagonist, glemanserin, and do not occur in 5-HT 2A receptor knockout mice.75 ,76 These effects likely …
Number of citations: 73 rapm.bmj.com
T Heinrich, H Böttcher, H Prücher… - ChemMedChem …, 2006 - Wiley Online Library
… The receptor-binding profile of the unsubstituted racemic scaffold 25 (MDL-11939, glemanserin)31 already showed some desired selectivity. The compound has affinity for 5-HT 2A in …
AN Edinoff, JM Fort, C Singh, SE Wagner… - Neurology …, 2022 - mdpi.com
With emerging information about the potential for morbidity and reduced life expectancy with long-term use of opioids, it is logical to evaluate nonopioid analgesic treatments to manage …
Number of citations: 7 www.mdpi.com

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